molecular formula C8H9NO4 B2918318 (2S)-2-(furan-2-ylformamido)propanoic acid CAS No. 462599-69-5

(2S)-2-(furan-2-ylformamido)propanoic acid

Cat. No.: B2918318
CAS No.: 462599-69-5
M. Wt: 183.163
InChI Key: VNYWJRJEGHPIQW-YFKPBYRVSA-N
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Description

(2S)-2-(furan-2-ylformamido)propanoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a formamido group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-ylformamido)propanoic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond . The reaction is often carried out under mild conditions, such as room temperature, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-ylformamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

(2S)-2-(furan-2-ylformamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the formamido group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of (2S)-2-(furan-2-ylformamido)propanoic acid.

    Furan-2-ylmethanol: A reduction product of the compound.

    Furan-2,5-dicarboxylic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-2-(furan-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJRJEGHPIQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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